molecular formula C12H26Mn B14885710 Carbanide;cyclopentane;manganese(2+)

Carbanide;cyclopentane;manganese(2+)

Cat. No.: B14885710
M. Wt: 225.27 g/mol
InChI Key: MCNGQIFLEUPXID-UHFFFAOYSA-N
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Description

Carbanide;cyclopentane;manganese(2+) is a complex organometallic compound that combines a carbanide ion, a cyclopentane ring, and a manganese ion in a +2 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;cyclopentane;manganese(2+) typically involves the reaction of a cyclopentadienyl ligand with a manganese salt. One common method is the reaction of potassium salts of a cyclopentadienyl-phosphine ligand with manganese(II) halides (e.g., MnCl₂ or MnBr₂) to form dimeric complexes . The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of carbanide;cyclopentane;manganese(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentane;manganese(2+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of manganese.

    Reduction: It can be reduced to lower oxidation states or even to elemental manganese.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be catalyzed by transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(0) or manganese(I) species.

Scientific Research Applications

Carbanide;cyclopentane;manganese(2+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which carbanide;cyclopentane;manganese(2+) exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the cyclopentane ring and carbanide ion can stabilize the manganese ion in different oxidation states, allowing it to act as a versatile catalyst in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienylmanganese tricarbonyl: This compound also contains a manganese ion coordinated to a cyclopentadienyl ligand but includes three carbonyl groups.

    Manganocene: A sandwich compound with two cyclopentadienyl rings coordinated to a manganese ion.

    Manganese(II) acetate: A simpler manganese compound with acetate ligands.

Uniqueness

Carbanide;cyclopentane;manganese(2+) is unique due to its combination of a carbanide ion and a cyclopentane ring, which provides distinct electronic and steric properties. This uniqueness allows it to participate in a broader range of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H26Mn

Molecular Weight

225.27 g/mol

IUPAC Name

carbanide;cyclopentane;manganese(2+)

InChI

InChI=1S/2C5H10.2CH3.Mn/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H3;/q;;2*-1;+2

InChI Key

MCNGQIFLEUPXID-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1CCCC1.C1CCCC1.[Mn+2]

Origin of Product

United States

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